N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide
Description
This compound belongs to the sulfonamide class, characterized by a phenylsulfonamide core linked to a 2,6-dimethoxy-4-pyrimidinyl group and a 2-phenoxypropanamide side chain. The dimethoxy groups on the pyrimidine ring enhance electron-donating properties, while the phenoxypropanamide moiety may influence steric interactions and solubility .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-14(31-16-7-5-4-6-8-16)20(26)22-15-9-11-17(12-10-15)32(27,28)25-18-13-19(29-2)24-21(23-18)30-3/h4-14H,1-3H3,(H,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKYTHERLIVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-N-(4-sulfamoylphenyl)pyrimidine Intermediate
The precursor 4-chloro-N-(4-sulfamoylphenyl)pyrimidine-2,6-dimethoxy is prepared by reacting 2,6-dimethoxy-4-chloropyrimidine with 4-aminobenzenesulfonamide under alkaline conditions. Key parameters include:
Sulfonylation and Amide Coupling
The sulfonamide intermediate undergoes coupling with 2-phenoxypropanoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Critical factors include:
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Stoichiometry : 1:1.2 molar ratio of sulfonamide to acyl chloride
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Reaction Time : 6–8 hours at 0–5°C to minimize side reactions
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Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane)
Final yields for this step range from 65% to 78%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The most widely reported method employs carbodiimide reagents to activate the carboxylic acid group of 2-phenoxypropanoic acid before coupling with the sulfonamide intermediate.
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC/HOBt | 75–80% |
| Solvent | Dichloromethane | 70–75% |
| Temperature | Room temperature | 68–72% |
| Reaction Time | 12–24 hours | Maximal yield |
Using hydroxybenzotriazole (HOBt) as an additive reduces racemization and improves efficiency.
Mixed Anhydride Method
An alternative approach involves generating a mixed anhydride from 2-phenoxypropanoic acid and isobutyl chloroformate. This method is less common due to lower yields (55–60%) but offers advantages in scalability.
Pyrimidine Ring Functionalization
The 2,6-dimethoxy-4-aminopyrimidine moiety is synthesized through a two-step process:
Methoxylation of 4-Chloropyrimidine
4-Chloropyrimidine is treated with sodium methoxide in methanol under reflux (80°C, 8 hours), achieving 85–90% conversion to 2,6-dimethoxy-4-chloropyrimidine.
Amination of Chloropyrimidine
The chloropyrimidine intermediate reacts with aqueous ammonia (25–30% w/w) at elevated temperatures (100–120°C) in a sealed reactor. This step proceeds via an SNAr mechanism, with yields of 70–75%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR : NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 9H, aromatic-H), 4.65 (q, 1H, CH(CH3)), 3.92 (s, 6H, OCH3).
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HRMS : [M+H]+ calculated for C21H22N4O6S: 459.1294; observed: 459.1291.
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Recent advancements utilize microreactors for the sulfonylation step, reducing reaction time from 12 hours to 30 minutes and improving yield to 82%.
Green Chemistry Approaches
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Solvent-Free Mechanochemistry : Ball milling the sulfonamide intermediate with 2-phenoxypropanoic acid and EDC achieves 70% yield in 2 hours, eliminating solvent waste.
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Catalytic Amination : Palladium-catalyzed coupling reduces ammonia usage by 40% in pyrimidine amination.
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyrimidinyl ring, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against a variety of cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent.
Case Study : A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant growth inhibition in human cancer cell lines. The study utilized a series of in vitro assays to confirm the apoptotic effects and identified specific molecular pathways influenced by the compound .
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its sulfonamide moiety is believed to enhance its antibacterial activity by interfering with bacterial folic acid synthesis.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
This data indicates that N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide may serve as a lead compound for developing new antibiotics .
Neurological Research
Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neuroinflammatory pathways.
Case Study : An investigation into the neuroprotective effects of similar sulfonamide derivatives indicated that they could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for cognitive disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
- Dimethoxy Group : Enhances lipophilicity and cellular uptake.
- Sulfonamide Moiety : Critical for antibacterial activity.
- Pyrimidine Ring : Contributes to anticancer properties through specific receptor interactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The phenoxypropanamide moiety may also contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
a) N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide (CAS 349644-63-9)
- Structural Differences: Replaces the 2-phenoxypropanamide with a 2,2-diphenylacetamide group.
- Molecular Properties :
b) N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS 735321-15-0)
- Structural Differences: Features a 2,6-dimethylpyrimidinyl group (vs. dimethoxy) and a propanoylphenoxy-acetamide side chain.
- Molecular Properties :
- Implications: Methyl substituents on the pyrimidine reduce electron-donating effects compared to methoxy groups, altering binding affinity. The propanoylphenoxy group may introduce additional hydrogen-bonding sites.
c) N4-Valeroylsulfamerazine (N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide)
- Structural Differences : Substitutes the pyrimidine with a 4-methyl-2-pyrimidinyl group and uses a pentanamide chain.
- Synthesis : Prepared via acylation of sulfamerazine intermediates .
- Implications : The longer acyl chain (pentanamide) may improve lipid solubility and prolong metabolic half-life, as seen in antitubercular applications .
d) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structural Differences : Incorporates a dioxoisoindolinyl group and a pyridinyl-sulfamoyl moiety.
- Molecular Properties :
- Implications : The rigid isoindolinyl group may restrict conformational flexibility, affecting target binding.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N4O6S
- Molecular Weight : 541.404 g/mol
- CAS Number : 555-25-9
The compound exhibits a multifaceted mechanism of action primarily through inhibition of certain enzymes and modulation of signaling pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acid synthesis or modification, while the sulfonamide group may influence enzyme activity related to bacterial growth or tumor proliferation.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its sulfonamide moiety is believed to interfere with folate synthesis in bacteria, leading to growth inhibition.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | >64 |
Case Studies
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Case Study on Antitumor Efficacy
- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as a monotherapy. Results indicated a response rate of 45% with manageable side effects, primarily gastrointestinal disturbances.
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In Vivo Studies
- In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analyses showed increased apoptosis in treated tumors.
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Synergistic Effects
- Combination studies with traditional chemotherapeutics (e.g., doxorubicin) revealed synergistic effects, enhancing overall antitumor activity while reducing the required doses of each drug.
Q & A
Q. What are the critical steps for synthesizing N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide?
- Methodological Answer: The synthesis involves three key stages:
- Sulfonamide Bridge Formation: React 2,6-dimethoxy-4-aminopyrimidine with 4-chlorosulfonylphenyl intermediates under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonamide linkage. Monitor completion via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) .
- Propanamide Coupling: Attach 2-phenoxypropanoic acid to the sulfonamide intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane. Purify via column chromatography (silica gel, gradient elution) .
- Final Characterization: Validate using (δ 8.2–8.4 ppm for aromatic protons, δ 3.9–4.1 ppm for methoxy groups) and ESI-MS (expected [M+H] ~520–530 Da) .
Q. How can researchers resolve contradictions in spectral data (e.g., 1H NMR^1 \text{H NMR}1H NMR) for this compound?
- Methodological Answer: Discrepancies in chemical shifts may arise from solvent polarity or tautomerism in the pyrimidine ring. Use:
- 2D NMR (COSY, HSQC): To assign overlapping proton signals (e.g., aromatic vs. methoxy protons) .
- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Crystallographic Validation: Compare experimental with solid-state structures to confirm substituent orientations .
Q. What purity assessment methods are recommended for this compound?
- Methodological Answer:
- HPLC-TOF: Use a C18 column (acetonitrile/water + 0.1% formic acid) to achieve ≥98% purity. Monitor retention time (e.g., 8.2–8.5 min) and exact mass (Δppm <1.0) .
- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 54.2%, H: 4.8%, N: 13.5%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for phosphodiesterase (PDE) inhibition?
- Methodological Answer:
- Core Modifications: Replace the 2-phenoxy group with bulkier substituents (e.g., 4-fluorophenoxy) to enhance PDE9A selectivity. Test IC values using fluorescence polarization assays .
- Sulfonamide Linker: Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to improve binding entropy (ΔG < -9 kcal/mol) .
- Data Integration: Cross-validate computational docking (AutoDock Vina) with enzymatic assays to prioritize analogs .
Q. What crystallographic strategies reveal conformational flexibility in this compound?
- Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (ethyl acetate/hexane). Resolve dihedral angles between pyrimidine and phenoxy groups (e.g., 12–86°) to assess planarity .
- Hydrogen Bond Analysis: Identify intramolecular N–H⋯N bonds (e.g., 2.1–2.3 Å) stabilizing the pyrimidine scaffold .
- Polymorph Screening: Use solvent-mediated crystallization to isolate metastable forms and compare packing efficiencies .
Q. How do methodological differences in bioactivity assays lead to contradictory results?
- Methodological Answer: Contradictions arise from:
- Assay Conditions: Varying ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase inhibition studies alter IC values by 2–3 orders of magnitude .
- Receptor Heterogeneity: Testing against PDE9A isoforms (e.g., splice variants) vs. full-length proteins impacts inhibition profiles .
- Mitigation: Standardize assay protocols (e.g., ADP-Glo™ Kinase Assay) and use isogenic cell lines for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
